N-benzyl-4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide
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Overview
Description
N-benzyl-4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a cyano group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce an amine.
Scientific Research Applications
N-benzyl-4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structure suggests it could be explored for therapeutic uses, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for N-benzyl-4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide include other sulfonamides and oxazole derivatives. Examples include:
- N-benzyl-4-(4-cyano-5-{[(pyridin-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide
- N-benzyl-4-(4-cyano-5-{[(pyridin-4-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-benzyl-4-[4-cyano-5-(pyridin-3-ylmethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-29(17-18-6-3-2-4-7-18)33(30,31)21-11-9-20(10-12-21)23-28-22(14-25)24(32-23)27-16-19-8-5-13-26-15-19/h2-13,15,27H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALLZDBVXRNEPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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